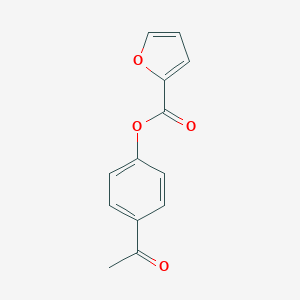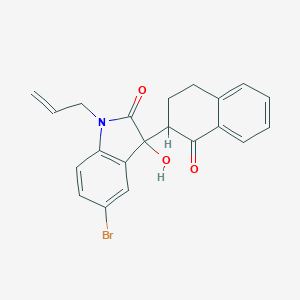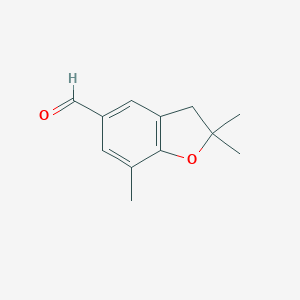
2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is an organic compound with a molecular formula of C12H14O2. It belongs to the class of benzofurans, which are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a benzofuran ring system substituted with three methyl groups and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2,2,7-trimethyl-2,3-dihydro-1-benzofuran with an oxidizing agent to introduce the aldehyde group at the 5-position. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, particularly at the 5-position, due to the electron-donating effect of the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid.
Reduction: 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-methanol.
Substitution: Halogenated derivatives of the benzofuran ring.
Scientific Research Applications
2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzofuran ring system may interact with cellular receptors, modulating signaling pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol: Similar structure but with a hydroxyl group instead of an aldehyde group.
3,7-Dihydrobenzo[1,2-b4,5-b’]difuran-2,6-dione: Contains a similar benzofuran ring system but with different substituents.
Uniqueness
2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is unique due to the presence of three methyl groups and an aldehyde functional group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2,2,7-trimethyl-3H-1-benzofuran-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-4-9(7-13)5-10-6-12(2,3)14-11(8)10/h4-5,7H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJOEQPHTJSHFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(C2)(C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(Cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B514056.png)
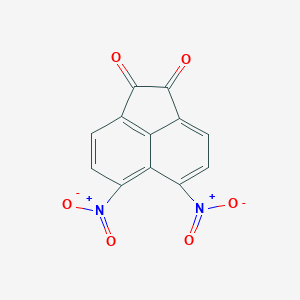
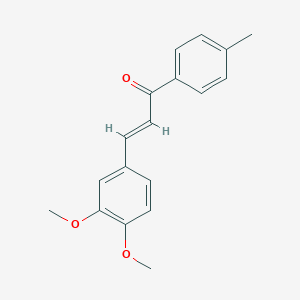
![1-[5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B514108.png)
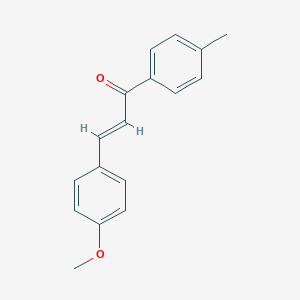

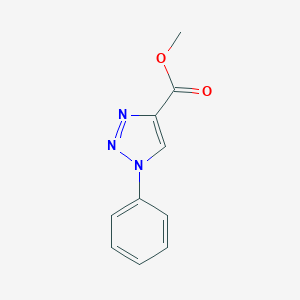

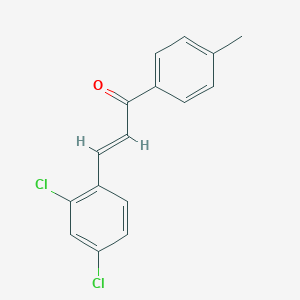
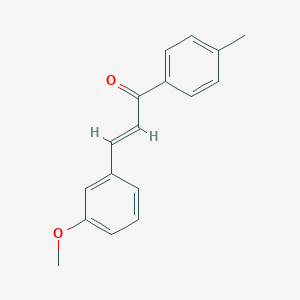
![3-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B514257.png)

